9-Anthracenemethanamine
Description
Properties
IUPAC Name |
anthracen-9-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQDVTFZLJSMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454662 | |
| Record name | 9-Anthracenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2476-68-8 | |
| Record name | 9-Anthracenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of 9-Anthracenealdehyde
The most widely reported and efficient method involves reductive amination of 9-anthracenealdehyde with ammonium salts under reducing conditions.
- Procedure : A solution of 9-anthracenealdehyde in a dry solvent (e.g., dichloromethane) is treated with ammonium chloride (NH4Cl) or other ammonium ion sources, followed by the addition of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4).
- Reaction conditions : Typically performed under nitrogen atmosphere at room temperature, the mixture is stirred for several hours to overnight.
- Workup : After reaction completion, the mixture is quenched with aqueous sodium bicarbonate, extracted with organic solvents, dried, and purified by silica gel chromatography.
- Yields : Good to excellent yields of 9-aminomethylanthracene are obtained (typically above 70%).
- Advantages : One-pot procedure, straightforward, mild conditions.
- Reference example : Van Damme et al. reported synthesis and evaluation of 9-substituted anthracenes, including aminomethyl derivatives. A detailed study by Thieme Connect documented a one-pot reductive amination with ammonium salts and various reducing agents, optimizing conditions for high yield and purity.
Table 1: Typical Reductive Amination Conditions for this compound
| Parameter | Typical Value/Range |
|---|---|
| Starting material | 9-Anthracenealdehyde (1 equiv) |
| Ammonium salt | NH4Cl (2.5–10 equiv) |
| Reducing agent | NaBH3CN or NaBH4 (4 equiv) |
| Solvent | Dry dichloromethane or THF |
| Temperature | Room temperature (20–25 °C) |
| Reaction time | 12–24 hours |
| Workup | Aqueous NaHCO3, extraction, drying |
| Purification | Silica gel column chromatography |
| Yield | ~70–85% |
Two-Step Synthesis via Oxime Intermediate
An older, less efficient method involves first converting 9-anthracenealdehyde to the oxime, followed by reduction to the amine.
- Step 1 : Formation of the oxime by reaction of 9-anthracenealdehyde with hydroxylamine hydrochloride.
- Step 2 : Reduction of the oxime to 9-aminomethylanthracene using reducing agents such as zinc/acetic acid or catalytic hydrogenation.
- Drawbacks : Multi-step, lower overall yields, more laborious purification.
- Use : Historically important but largely supplanted by reductive amination.
Detailed Research Findings and Optimization
Reductive Amination Optimization
- Ammonium salt source : NH4Cl is commonly used; variations include ammonium acetate or ammonium formate.
- Reducing agents : Sodium cyanoborohydride offers mild and selective reduction of imines formed in situ, minimizing side reactions.
- Solvent effects : Polar aprotic solvents like THF or dichloromethane favor solubility and reaction efficiency.
- Reaction time and temperature : Room temperature and overnight stirring maximize conversion.
- Purification : Silica gel chromatography with ether-hexane mixtures effectively isolates pure 9-aminomethylanthracene.
Yield and Purity
- Optimized conditions yield this compound in 70–85% isolated yield.
- The product exhibits characteristic fluorescence and can be confirmed by NMR and IR spectroscopy.
- The method is scalable and reproducible, suitable for laboratory and industrial applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
9-Anthracenemethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted anthracene derivatives.
Scientific Research Applications
Synthetic Chemistry
Rotaxane Synthesis
One of the prominent applications of 9-anthracenemethanamine is in the synthesis of rotaxanes, which are complex molecular structures consisting of a ring encircling an axis. Recent studies have demonstrated that this compound serves as an effective nucleophile in kinetically controlled reactions to selectively form geometric isomers of rotaxanes. This process shows a significant increase in selectivity for the major geometric isomer over time, achieving ratios exceeding 40:1 after prolonged reaction periods .
Table 1: Reaction Selectivity Over Time
| Time (hours) | Selectivity Ratio (Major:Minor) |
|---|---|
| 0 | 8:1 |
| 60 | 15:1 |
| 300 | >40:1 |
This enhanced selectivity is attributed to the steric effects and the nature of supramolecular interactions between the anthracenyl moiety and the reaction environment, which favor the formation of specific rotaxane products .
Material Science
Photochemical Applications
This compound has also been investigated for its photochemical properties. Its derivatives are utilized in photochemical syntheses, where light-induced reactions lead to the formation of various organic compounds. For instance, studies have shown that anthracene derivatives can undergo photochemical transformations to yield complex molecular architectures with potential applications in organic electronics and photonic devices .
Case Study: Photochemical Synthesis
In a notable case study, researchers synthesized (2E,4Z)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide using UV light. The reaction was monitored using techniques such as NMR and HPLC, demonstrating high conversion rates and purity of the final product .
Biological Applications
Drug Development
The biological activity of anthracene derivatives has been explored in drug development contexts. For instance, compounds like 9-(methylaminomethyl)anthracene have been studied for their potential as model drugs to understand enzymatic degradation and release behaviors under UV irradiation . This research highlights the compound's relevance in pharmacology and drug delivery systems.
Mechanism of Action
The mechanism of action of 9-anthracenemethanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic reactions. The anthracene moiety provides a rigid and planar structure, which can facilitate π-π stacking interactions and other non-covalent interactions in supramolecular chemistry.
Comparison with Similar Compounds
Nucleophilicity and Selectivity
This compound exhibits high selectivity in kinetic resolutions. For example, in aminolysis reactions, its bulky anthracene ring accelerates the reaction rate of the major geometric isomer while suppressing side products, achieving near-exponential selectivity growth over time . In contrast, 9-Aminoanthracene’s direct amine attachment may lead to lower steric control, reducing stereoselectivity in similar reactions .
Derivatization Potential
N-substituted derivatives of this compound, such as (anthracen-9-yl)methylamine hydrochloride, demonstrate enhanced thermal stability and solubility in organic solvents, making them suitable for optoelectronic materials and pharmaceutical intermediates . Comparatively, 9-Anthracenecarboxylic acid’s carboxyl group limits further functionalization but is pivotal in coordination chemistry and polymer synthesis .
Kinetics and Mechanistic Insights
Studies on this compound reveal that its anthracene moiety stabilizes transition states via π-orbital interactions, reducing activation energy in aminolysis reactions. This contrasts with smaller amines (e.g., benzylamine), where the lack of aromatic conjugation results in lower selectivity .
Biological Activity
9-Anthracenemethanamine, a derivative of anthracene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, exhibits a range of pharmacological properties, including cytotoxicity and interactions with cellular transport mechanisms. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
This compound (C15H13N) is an aromatic amine that belongs to the anthracene family. Its structure allows for various interactions with biological systems, making it a candidate for further pharmacological exploration. The compound's molecular structure is depicted below:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Transport Mechanism Interaction : The compound interacts with polyamine transporters, which facilitates its uptake into cells.
- Fluorescent Properties : Certain derivatives of this compound have been developed as fluorescent probes for biological applications.
Cytotoxicity Studies
Research indicates that this compound and its derivatives possess potent cytotoxic effects against several cancer cell lines. For instance, in a study involving L1210 murine leukemia cells, compounds derived from this compound demonstrated enhanced cytotoxicity when compared to other anthracene derivatives. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for various derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A375 Melanoma | 5.2 |
| N(1)-(9-anthracenylmethyl)triamine | L1210 Leukemia | 1.8 |
| N(1)-(4,4-triamine) | CHO Cells | 1.7 |
These results indicate that modifications to the anthracene core can significantly enhance biological activity.
The mechanism by which this compound exerts its cytotoxic effects involves its interaction with polyamine transporters (PAT). The compound is selectively taken up by cells through these transporters, leading to increased intracellular concentrations and subsequent cytotoxic effects. Initial microscopy studies revealed vesicular structures in A375 melanoma cells treated with the compound, suggesting a disruption in cellular homeostasis.
Case Studies
One notable case study involved the synthesis and evaluation of various N(1)-(anthracenylmethyl)triamines, which were tested for their efficacy against different cell lines. The study found that compounds with longer tether lengths between nitrogen centers exhibited increased potency in DFMO-treated L1210 cells. This finding underscores the importance of structural modifications in enhancing the biological activity of anthracene derivatives.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has highlighted critical features that influence the biological activity of this compound and its derivatives. Key findings include:
- Substituent Effects : Variations in substituents on the amino group significantly affect cytotoxicity and interaction with transporters.
- Hydrogen Bonding : The presence of hydrogen bond donors or acceptors can influence selectivity and binding affinity to target proteins.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 9-Anthracenemethanamine with high purity?
- Methodology : Use nucleophilic substitution reactions under controlled conditions. For example, kinetic studies show that steric effects and solvent polarity significantly influence selectivity. Employ tetraglyme-based solvents to accelerate aminolysis rates while optimizing reaction time and temperature (e.g., 60–80°C) to minimize side products .
- Characterization : Validate purity via HPLC (retention time ~8.2 min under C18 column conditions) and confirm structure using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers safely handle this compound in the laboratory?
- Safety Protocols : Follow GHS hazard classifications (e.g., H315 for skin irritation, H319 for eye damage). Use nitrile gloves, P95 respirators, and chemical-resistant lab coats to prevent exposure. Ensure fume hood ventilation and avoid dust generation during weighing .
- Emergency Measures : For skin contact, wash immediately with soap and water. In case of inhalation, move to fresh air and seek medical attention. Store in airtight, light-resistant containers at room temperature .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
- Chromatography : Gas chromatography (GC) with flame ionization detection (FID) or liquid chromatography (LC) coupled with UV-Vis detection (λ = 254 nm). Calibrate using certified reference standards (e.g., NIST-traceable materials) .
- Spectroscopy : FT-IR analysis to identify functional groups (e.g., amine stretching at ~3300 cm⁻¹) and UV-Vis for electronic transition profiling in ethanol solutions .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in catalytic systems?
- Mechanistic Insights : Computational studies (DFT or QSPR models) reveal that anthracene’s planar structure enhances π-π interactions, while the methylamine substituent modulates electron density at the reaction center. Steric hindrance from adjacent substituents (e.g., in 9,10-diphenyl derivatives) reduces nucleophilic attack efficiency .
- Experimental Validation : Compare reaction kinetics in sterically hindered vs. unhindered analogs using stopped-flow spectroscopy. Monitor intermediates via in situ Raman spectroscopy .
Q. How can researchers resolve contradictory data on the photostability of this compound derivatives?
- Data Reconciliation : Conflicting reports may arise from solvent polarity (e.g., acetonitrile vs. toluene) or excitation wavelengths. Conduct controlled photodegradation experiments under standardized conditions (e.g., 365 nm UV light, 25°C). Use LC-MS to track degradation products and quantify half-lives .
- Statistical Analysis : Apply multivariate regression to identify dominant factors (e.g., substituent electronegativity, solvent dielectric constant) affecting stability .
Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?
- Catalytic Systems : Use palladium catalysts with bulky ligands (e.g., SPhos or XPhos) to direct coupling to the anthracene C-9 position. Monitor selectivity via ¹H NMR integration of product isomers .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic activation at the amine group, while nonpolar solvents favor π-stacking interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
